molecular formula C16H9ClFN3O3S B3620911 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

Cat. No.: B3620911
M. Wt: 377.8 g/mol
InChI Key: JTUCSLHLSJDJSQ-UHFFFAOYSA-N
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Description

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is a complex organic compound that features a thiazole ring, a nitrobenzamide group, and halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (chlorine and fluorine) can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The thiazole ring can be oxidized under strong oxidative conditions.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Reduction: Formation of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide.

    Oxidation: Formation of oxidized thiazole derivatives.

Scientific Research Applications

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential antimicrobial and anticancer properties

    Material Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand the interaction of thiazole derivatives with biological targets, including enzymes and receptors.

Mechanism of Action

The mechanism of action of 4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The exact molecular pathways can vary depending on the specific biological context and the target molecule .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-aminobenzamide: A reduced form of the compound with an amine group instead of a nitro group.

    4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-hydroxybenzamide: A hydroxylated derivative.

Uniqueness

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide is unique due to its combination of a nitrobenzamide group with a thiazole ring and halogenated phenyl groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for various applications in research and industry .

Properties

IUPAC Name

4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFN3O3S/c17-10-3-6-12(14(7-10)21(23)24)15(22)20-16-19-13(8-25-16)9-1-4-11(18)5-2-9/h1-8H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTUCSLHLSJDJSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
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4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide
Reactant of Route 6
4-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide

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